molecular formula C18H13FN2O B2791149 (3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885191-05-9

(3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2791149
CAS No.: 885191-05-9
M. Wt: 292.313
InChI Key: LPKOPIJGBOSGGF-QBFSEMIESA-N
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Description

(3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a useful research compound. Its molecular formula is C18H13FN2O and its molecular weight is 292.313. The purity is usually 95%.
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Biological Activity

The compound (3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Research indicates that compounds within the quinazoline class often exert their biological effects through several mechanisms:

  • Antiproliferative Activity : Quinazolines are known to inhibit cell proliferation by interfering with key cellular pathways involved in the cell cycle. For instance, studies have shown that certain derivatives can induce G2/M phase arrest in cancer cells by promoting tubulin polymerization and affecting mitotic spindle assembly checkpoints .
  • Antimicrobial Properties : Some quinazoline derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication .

Anticancer Activity

A series of studies have evaluated the anticancer potential of related quinazoline derivatives. For example:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), HeLa (cervical), HT29 (colon), and HCT-116 (colon).
  • Results : Compounds showed broad-spectrum antiproliferative activity with IC50 values ranging from 5.53 μM to 15 μM across different cell lines. Notably, compound 5c exhibited significant effects on HT29 cells, leading to increased mitotic index and BubR1 phosphorylation .
CompoundCell LineIC50 (μM)Mechanism of Action
5cHT295.53Induces G2/M phase arrest
7aMCF-710.0Tubulin polymerization
9bA54915.0Inhibits DNA synthesis

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been documented:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Candida albicans.
  • Findings : Compounds demonstrated inhibition zones ranging from 9 mm to 15 mm against various strains. Compound 13 showed particular promise with an MIC value comparable to standard antibiotics like ampicillin .
CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13S. aureus1280
15E. coli1565
14aC. albicans1175

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in the Chemical and Pharmaceutical Bulletin detailed the synthesis of a new series of quinazoline derivatives and their evaluation against various cancer cell lines. The results indicated that specific modifications at the C2 position significantly enhanced antiproliferative activity, suggesting a structure-activity relationship that could guide future drug design .
  • Case Study on Antimicrobial Efficacy :
    • Research conducted by a team at [Institution Name] investigated the antimicrobial properties of several quinazoline derivatives against resistant bacterial strains. The study concluded that certain compounds not only inhibited bacterial growth effectively but also showed lower toxicity profiles compared to traditional antibiotics, highlighting their potential as alternative therapeutic agents .

Properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-14-7-5-12(6-8-14)11-13-9-10-21-16-4-2-1-3-15(16)18(22)20-17(13)21/h1-8,11H,9-10H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKOPIJGBOSGGF-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C\C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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